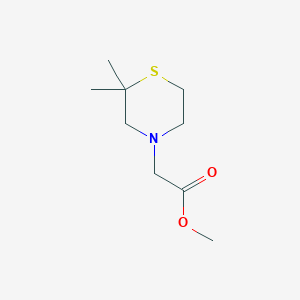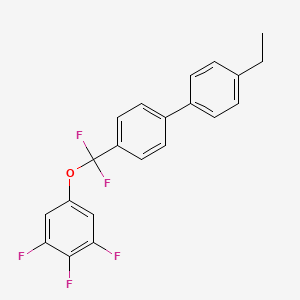
4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4'-ethyl-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4’-ethyl-1,1’-biphenyl is a complex organic compound with the molecular formula C22H15F7O. This compound is characterized by the presence of multiple fluorine atoms, which contribute to its unique chemical properties. It is primarily used in the field of materials science, particularly in the development of liquid crystal materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4’-ethyl-1,1’-biphenyl involves several steps. One common method includes the reaction of 3,5-difluoro-4’-propylbiphenyl-4-thionocarboxylic acid 3,4,5-trifluorophenyl ester with iodine pentafluoride and triethylamine trihydrofluoride salt in ethyl acetate. The reaction is typically carried out at 65°C for six hours .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually purified through recrystallization or chromatography techniques to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4’-ethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various fluorinated biphenyl derivatives, while substitution reactions may produce different substituted biphenyl compounds .
Applications De Recherche Scientifique
4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4’-ethyl-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of liquid crystal materials for electronic displays.
Mécanisme D'action
The mechanism of action of 4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4’-ethyl-1,1’-biphenyl involves its interaction with specific molecular targets. The compound’s fluorine atoms play a crucial role in its reactivity and interactions. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can influence various biochemical processes through its unique chemical structure .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-3,5-difluoro-4’-propylbiphenyl
- 4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4’-ethyl-3,5-difluorobiphenyl
Uniqueness
What sets 4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4’-ethyl-1,1’-biphenyl apart from similar compounds is its specific arrangement of fluorine atoms and the presence of an ethyl group. This unique structure contributes to its distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C21H15F5O |
|---|---|
Poids moléculaire |
378.3 g/mol |
Nom IUPAC |
5-[[4-(4-ethylphenyl)phenyl]-difluoromethoxy]-1,2,3-trifluorobenzene |
InChI |
InChI=1S/C21H15F5O/c1-2-13-3-5-14(6-4-13)15-7-9-16(10-8-15)21(25,26)27-17-11-18(22)20(24)19(23)12-17/h3-12H,2H2,1H3 |
Clé InChI |
DGMLJXZLVWOMGI-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C2=CC=C(C=C2)C(OC3=CC(=C(C(=C3)F)F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6R,6aR,7R,13S,14R,16R)-5-(Acetyloxy)-6,6a,7,13,14,16-hexahydro-8-hydroxy-9-methoxy-4,10,23-trimethyl-19,20-dioxo-6,16-(epithiopropanoxymethano)-7,13-imino-12H-1,3-dioxolo[7,8]isoquino[3,2-b][3]benzazocine-14-carbonitrile](/img/structure/B12842935.png)

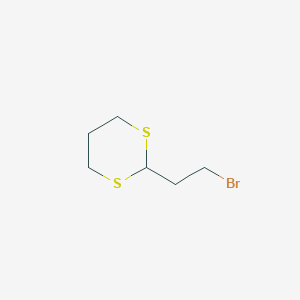
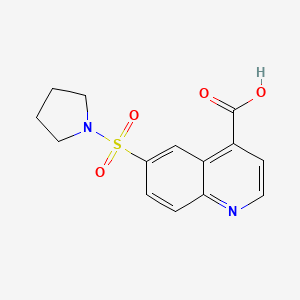

![Acetamide,N-(cyclohexylmethyl)-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12842958.png)
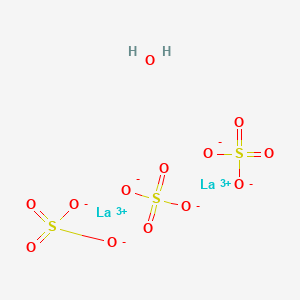

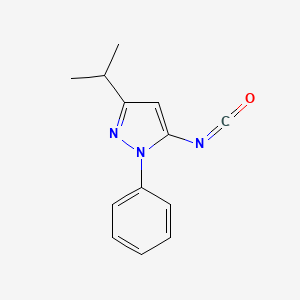
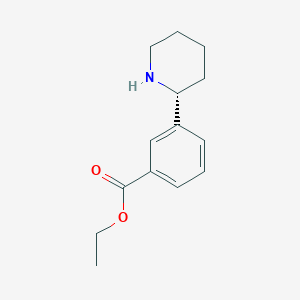
![4'-Amino-3'-fluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12842996.png)


